

# Comprehensive Application Notes and Protocols for Octyl Decanoate

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## Compound Focus: Octyl decanoate

CAS No.: 2306-92-5

Cat. No.: S537960

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## Chemical Characterization and Properties

**Octyl decanoate** is a fatty acid ester with significant potential for various research and industrial applications. Below is a summary of its key chemical and physical properties [1] [2].

Table 1: Chemical and Physical Properties of **Octyl Decanoate**

Property	Value / Description
CAS Number	2306-92-5 [1]
IUPAC Name	octyl decanoate [1]
Molecular Formula	$C_{18}H_{36}O_2$ [1]
Molecular Weight	284.5 g/mol [1]
Structure	<chem>CCCCCCCCC(=O)OCCCCCCCC</chem> [1]
Boiling Point	334–336 °C at 760 mm Hg [2]
Flash Point	158.33 °C (317 °F) [2]

Property	Value / Description
Water Solubility	0.00371 mg/L at 25°C (estimated) [2]
logP (o/w)	7.918 (estimated) [2]
Storage Conditions	Dry, dark and at 0 - 4°C for short term or -20°C for long term [1]

## Synthesis Protocols

### Acid-Catalyzed Esterification

This conventional method involves a direct reaction between decanoic acid and n-octanol, facilitated by an acid catalyst [1].

#### 2.1.1 Materials

- **Reactants:** Decanoic acid, n-octanol
- **Catalyst:** Sulfuric acid (H<sub>2</sub>SO<sub>4</sub>), p-toluenesulfonic acid, or hydrochloric acid (HCl)
- **Equipment:** Round-bottom flask, condenser, heating mantle, magnetic stirrer, separation funnel, Dean-Stark apparatus (for water removal)

#### 2.1.2 Procedure

- **Reaction Setup:** Charge the round-bottom flask with decanoic acid and a molar excess (e.g., 1.5:1) of n-octanol.
- **Catalyst Addition:** Add the acid catalyst at 1-5 mol% relative to the limiting reactant [1].
- **Reaction Conditions:** Heat the mixture to 60-110°C with continuous stirring. Use a Dean-Stark trap to remove water as a byproduct and shift the equilibrium toward ester formation [1].
- **Reaction Monitoring:** Continue the reaction for 1-10 hours, monitoring completion by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).
- **Work-up:** Once the reaction is complete, cool the mixture to room temperature.
  - **Neutralization:** Wash the organic layer with a saturated sodium bicarbonate solution to neutralize residual acid.
  - **Separation:** Transfer the mixture to a separation funnel, separate the organic layer, and wash with brine.
  - **Drying:** Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

- **Purification:** Filter off the drying agent and concentrate the filtrate under reduced pressure. Further purification can be achieved via distillation under vacuum [1].

## Enzymatic Synthesis in Miniemulsion Systems

This "green" approach utilizes lipases as biocatalysts, offering high selectivity and mild reaction conditions [3] [4].

### 2.2.1 Materials

- **Enzyme:** *Fusarium solani pisi* cutinase or a commercial immobilized lipase such as Novozym 435 (CALB) [3] [4].
- **Reactants:** Decanoic acid, n-octanol.
- **Equipment:** Water bath shaker or orbital shaker, pH meter, miniemulsion system (e.g., ultrasonic homogenizer).

### 2.2.2 Procedure

- **Media Engineering:** Prepare an oil-in-water miniemulsion. Adjust the initial pH of the aqueous reaction medium to **6.0** for optimal enzyme stability and activity [3].
- **Reaction Setup:** Disperse the substrates (decanoic acid and n-octanol) in the miniemulsion system.
- **Biocatalysis:** Add the free or immobilized lipase to the reaction mixture. An enzyme loading of 1-5 wt% is typical [1].
- **Incubation:** Incubate at a moderate temperature (e.g., 40-60°C) with agitation for a defined period. Under optimized conditions, this method can achieve a **91% yield** for **octyl decanoate** [3].
- **Enzyme Reutilization (Fed-Batch Mode):**
  - For immobilized enzymes, the catalyst can be recovered by simple filtration after the reaction.
  - Fed-batch operation allows for the maintenance of enzyme activity over extended periods (e.g., **5 days**) [3].
- **Product Recovery:** Separate the ester product from the aqueous miniemulsion, typically by centrifugation or extraction with an organic solvent.

## Analytical and Purification Methods

### Analysis

- **Gas Chromatography-Mass Spectrometry (GC-MS):** Confirm identity and check purity by comparing with available spectra for similar compounds like octyl octanoate [5].
- **Nuclear Magnetic Resonance (NMR):** Use  $^1\text{H}$  and  $^{13}\text{C}$  NMR for structural confirmation.

## Purification

- **Distillation:** Purify the crude ester using fractional distillation under high vacuum due to its high boiling point [2].
- **Chromatography:** For high-purity requirements, use silica gel column chromatography with a non-polar or moderately polar eluent system.

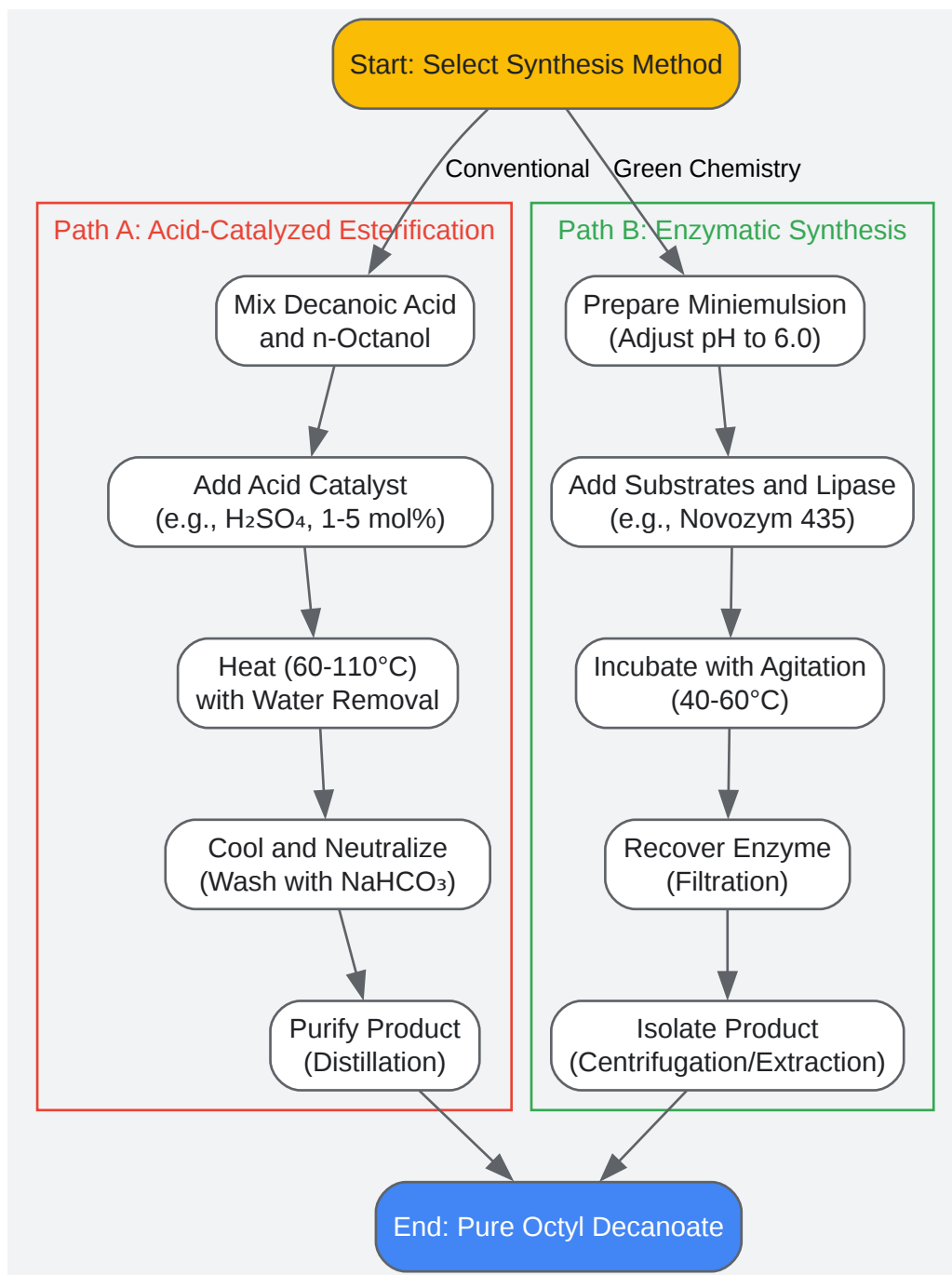
## Application Notes and Research Context

While direct applications in drug development are not detailed in the searched literature, the properties and synthesis of **octyl decanoate** are relevant in broader contexts:

- **Model Compound:** Its structure as a wax monoester makes it a relevant compound for studying the behavior of fatty acid esters, which are classified as "Fatty Acyls -> Fatty esters -> Wax monoesters" [1].
- **Green Chemistry:** The enzymatic synthesis protocol aligns with the principles of "Green Chemistry," producing more environmentally friendly products and requiring low temperatures and no solvents [4].
- **Membrane Research:** While not specific to **octyl decanoate**, research shows that various amphipaths, including esters, can interact with and displace cholesterol in cell membranes [6]. This suggests potential for **octyl decanoate** as a tool in membrane biophysics studies.

## Experimental Workflow and Synthesis Pathways

The following diagrams illustrate the primary methods for synthesizing **octyl decanoate**.



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## References

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